![molecular formula C19H18N4O3 B2470104 [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone CAS No. 605628-05-5](/img/structure/B2470104.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone
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Overview
Description
Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, nitriles, or aldehydes . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .
Molecular Structure Analysis
The structure of synthesized compounds is often established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely. For example, 2-Piperidin-4-yl-1H-benzimidazole has a molecular weight of 162.23 and is a solid at room temperature .
Scientific Research Applications
Antiviral Applications
The benzimidazole nucleus, which is a part of this compound, is an important pharmacophore in drug discovery and has been extensively utilized as a drug scaffold in medicinal chemistry . Significant research efforts are currently directed towards targeting viral enzymes, which are required for virus propagation .
Antitumor Applications
Benzimidazole derivatives show a multitude of interesting pharmacological activity, including antitumor activity . For example, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated them for antitumor potential against different cell lines .
Antihypertensive Applications
Benzimidazole derivatives have also been found to have antihypertensive activity . This suggests that the compound could potentially be used in the treatment of high blood pressure.
Proton Pump Inhibitory Applications
Benzimidazole derivatives have been found to have proton pump inhibitory activity . This suggests that the compound could potentially be used in the treatment of conditions such as acid reflux and stomach ulcers.
Anthelmintic Applications
Benzimidazole derivatives have been found to have anthelmintic (anti-worm) activity . This suggests that the compound could potentially be used in the treatment of parasitic worm infections.
Antimicrobial Applications
Benzimidazole derivatives have been found to have antimicrobial activity . This suggests that the compound could potentially be used in the treatment of various bacterial infections.
Anti-inflammatory Applications
Benzimidazole derivatives have been found to have anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of conditions involving inflammation.
Applications in Solar Cells and Other Optical Applications
Benzimidazole derivatives are being deployed in emerging research into dyes for solar cells and other optical applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(14-5-7-15(8-6-14)23(25)26)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMBYCSDGZNQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone |
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